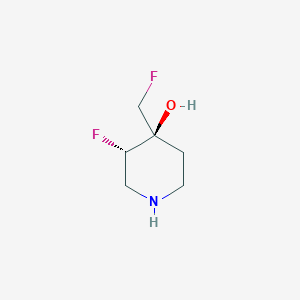

Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol is a chemical compound with the molecular formula C6H11F2NO and a molecular weight of 151.15 g/mol . This compound is characterized by the presence of fluorine atoms at the 3rd and 4th positions of the piperidine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

The synthesis of Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol involves several steps, typically starting from commercially available precursorsThe reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of fluorine atoms and the formation of piperidine derivatives.

Scientific Research Applications

Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to specific biological effects. The compound may modulate the activity of neurotransmitters or inhibit certain enzymes, thereby exerting its effects .

Comparison with Similar Compounds

Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol can be compared with other fluorinated piperidine derivatives, such as:

Cis-3-fluoropiperidin-4-ol: Lacks the fluoromethyl group, resulting in different chemical properties and reactivity.

Trans-3-fluoro-4-(fluoromethyl)piperidin-4-ol: The trans configuration leads to different stereochemical properties and biological activity.

3,4-difluoropiperidine: Contains fluorine atoms at both the 3rd and 4th positions but lacks the hydroxyl group, affecting its solubility and reactivity

This compound is unique due to its specific stereochemistry and the presence of both fluorine and hydroxyl groups, which contribute to its distinct chemical and biological properties.

Biological Activity

Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol is a fluorinated derivative of piperidine that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, and applications, supported by relevant research findings and data.

Structural Characteristics

This compound features a fluorine atom at the 3-position and a hydroxymethyl group at the 4-position of the piperidine ring. The molecular formula can be represented as C6H10F2N with a structural representation highlighting its functional groups.

Synthesis

The synthesis of this compound typically involves several key steps, including:

- Formation of the piperidine ring : Starting from readily available piperidine derivatives.

- Fluorination : Introducing fluorine atoms at specific positions to enhance biological activity.

- Hydroxymethylation : Modifying the ring to include a hydroxymethyl group, which can influence pharmacokinetic properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

1. Antimicrobial Activity

Studies have shown that fluorinated piperidines can effectively modulate biological pathways. For instance, this compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacterial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 μg/mL |

| Escherichia coli | 25 μg/mL |

These results suggest that the compound may serve as a lead candidate for developing new antimicrobial agents .

2. Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), indicating its potential as an anticancer agent.

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 15 |

| HeLa | 12 |

The compound's structural characteristics contribute to its ability to interact with cellular targets involved in cancer progression .

3. Neurological Effects

Ongoing research is exploring the interaction of this compound with neurotransmitter receptors, particularly in relation to neurological conditions. Its binding affinity to specific receptors may offer insights into its potential therapeutic applications in treating disorders such as anxiety and depression .

Case Studies

Several case studies have been conducted to evaluate the pharmacological profiles of this compound:

- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various piperidine derivatives, including this compound, against standard antibiotics like ciprofloxacin. The results indicated comparable or superior activity against certain bacterial strains .

- Cytotoxicity Assessment : In vitro cytotoxicity assays were performed on cancer cell lines, revealing that this compound exhibited significant cytotoxic effects, suggesting its potential as a chemotherapeutic agent .

Properties

CAS No. |

1956370-49-2 |

|---|---|

Molecular Formula |

C6H11F2NO |

Molecular Weight |

151.15 g/mol |

IUPAC Name |

(3S,4R)-3-fluoro-4-(fluoromethyl)piperidin-4-ol |

InChI |

InChI=1S/C6H11F2NO/c7-4-6(10)1-2-9-3-5(6)8/h5,9-10H,1-4H2/t5-,6+/m0/s1 |

InChI Key |

GIRUODYPRXWZCI-NTSWFWBYSA-N |

Isomeric SMILES |

C1CNC[C@@H]([C@@]1(CF)O)F |

Canonical SMILES |

C1CNCC(C1(CF)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.